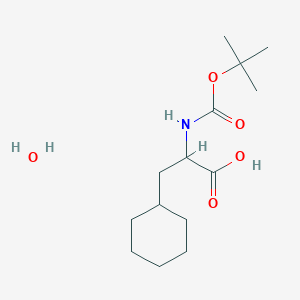

Boc-beta-cyclohexyl-D-Ala-OH

Description

Evolution and Significance of Non-Canonical Amino Acids in Chemical Biology

For decades, the 20 proteinogenic amino acids were the primary components in the study and synthesis of peptides and proteins. However, the field of chemical biology has witnessed a paradigm shift with the exploration and integration of non-canonical amino acids (ncAAs). nih.govacs.org These are amino acids that are not naturally encoded in the genetic makeup of organisms. rsc.orgnih.gov The introduction of ncAAs into peptide chains has opened up a vast landscape of possibilities, allowing for the creation of peptides with enhanced stability, novel functionalities, and improved therapeutic potential. nih.govnih.gov

The evolution of this field has been driven by the need to overcome the limitations of natural peptides, such as their susceptibility to degradation by enzymes in the body. nih.govnih.gov By incorporating ncAAs, scientists can design peptides that are more resistant to enzymatic breakdown, leading to longer-lasting effects. nih.gov Furthermore, the diverse array of side chains available in ncAAs allows for the fine-tuning of a peptide's structure and function, enabling the development of highly specific and potent therapeutic agents. acs.orgresearchgate.net The ability to reprogram the genetic code to include these synthetic building blocks has revolutionized protein engineering and drug discovery, paving the way for new classes of therapeutics and research tools. acs.orgyoutube.com

Structural Characteristics and Distinctive Role of beta-Cyclohexyl-D-Alanine in Peptide Design

Boc-beta-cyclohexyl-D-Ala-OH is a derivative of β-alanine, an amino acid where the amino group is attached to the beta-carbon instead of the alpha-carbon. ontosight.aiwikipedia.org This seemingly small change in structure has profound implications for the resulting peptide. The presence of the amino group on the β-carbon introduces an additional carbon atom into the peptide backbone, leading to increased flexibility and the ability to form unique secondary structures not typically observed in peptides made of α-amino acids. ontosight.ai

The "D" configuration of the alanine (B10760859) component is another crucial feature. Most naturally occurring amino acids are in the "L" configuration. The incorporation of D-amino acids can significantly enhance a peptide's resistance to proteolysis, as the enzymes that break down peptides are typically specific to L-amino acids. nih.govnih.gov

Strategic Importance of Boc Protection in Enabling Peptide Synthesis and Chemical Modifications

The synthesis of peptides is a stepwise process that requires precise control over which amino acids react with each other. This is where protecting groups, such as the tert-Butyloxycarbonyl (Boc) group, play a critical role. ontosight.aipeptide.com The Boc group is attached to the nitrogen atom of the amino acid's amino group, temporarily blocking its reactivity. creative-peptides.com This ensures that during the peptide bond formation, the amino group of one amino acid does not unintentionally react with the wrong partner. iris-biotech.deyoutube.com

The Boc protecting group is particularly valuable because it is acid-labile, meaning it can be removed under acidic conditions. peptide.comchempep.com This is a key feature of the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS). peptide.compeptide.com In this method, the peptide is built step-by-step on a solid support. After each amino acid is added, the Boc group is removed with an acid like trifluoroacetic acid (TFA), exposing the amino group for the next coupling reaction. chempep.comnih.gov

The use of Boc protection allows for a controlled and sequential assembly of the peptide chain. ontosight.aipeptide.com It is considered a robust and effective method, especially for the synthesis of complex or hydrophobic peptides. peptide.comnih.gov The ability to selectively protect and deprotect the amino group is fundamental to modern peptide chemistry, enabling the synthesis of a vast array of custom-designed peptides for research and therapeutic applications. creative-peptides.comamericanpeptidesociety.orgslideshare.netrsc.org

Data at a Glance

| Feature | Description | Significance in Peptide Design |

| Core Structure | Beta-amino acid | Increased backbone flexibility, unique secondary structures ontosight.ai |

| Stereochemistry | D-configuration | Enhanced resistance to enzymatic degradation nih.govnih.gov |

| Side Chain | Cyclohexyl group | Hydrophobicity, influences peptide conformation and binding chemimpex.com |

| Protecting Group | Boc (tert-Butyloxycarbonyl) | Enables controlled, stepwise peptide synthesis ontosight.aipeptide.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H27NO5 |

|---|---|

Molecular Weight |

289.37 g/mol |

IUPAC Name |

3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate |

InChI |

InChI=1S/C14H25NO4.H2O/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);1H2 |

InChI Key |

KGIDHDHQFLWAMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Boc Beta Cyclohexyl D Ala Oh and Its Derivatives

Stereoselective Synthesis of D-Amino Acid Enantiomers Relevant to beta-Cyclohexyl-D-Alanine

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like beta-cyclohexyl-D-alanine. Both biocatalytic and asymmetric chemical methods have been developed to achieve high enantiomeric purity. rsc.orglifetein.com

Enzymatic and Biocatalytic Pathways for Chiral Control

Biocatalysis offers a powerful and environmentally benign approach to chiral synthesis, often proceeding with high selectivity under mild conditions. rsc.org Enzymatic methods for producing D-amino acids can be broadly categorized into several approaches, including the use of hydantoinases, aminotransferases, oxidases/deaminases, and dehydrogenases. rsc.orgnih.gov

A particularly effective strategy involves the stereoinversion of readily available L-amino acids. rsc.org One such method utilizes a one-pot cascade reaction employing an L-amino acid deaminase (LAAD) and a D-amino acid dehydrogenase (DAADH). rsc.orgresearchgate.net In this system, the L-amino acid is first oxidatively deaminated to the corresponding α-keto acid, which is then stereoselectively reduced to the D-amino acid. For instance, L-phenylalanine has been successfully converted to D-phenylalanine with high yield and an enantiomeric excess greater than 99% using this cascade. rsc.orgrsc.org This approach is applicable to a variety of amino acids with aromatic and aliphatic side chains, suggesting its potential for the synthesis of D-beta-cyclohexyl-alanine from its L-enantiomer. researchgate.netnih.gov

Another biocatalytic route is dynamic kinetic resolution (DKR). This process combines a stereoselective enzyme with a racemizing catalyst. For example, D- and L-amino acids can be produced from their corresponding amides using specific aminopeptidases in the presence of a racemase, such as α-amino-ɛ-caprolactam racemase. nih.gov

Table 1: Key Enzymes in Biocatalytic D-Amino Acid Synthesis

| Enzyme Class | Function | Starting Material Example | Product Example |

| L-Amino Acid Deaminase (LAAD) & D-Amino Acid Dehydrogenase (DAADH) | Stereoinversion of L-amino acids | L-Phenylalanine | D-Phenylalanine |

| Hydantoinase & Carbamoylase | Conversion of hydantoins | D,L-5-substituted hydantoin | D-Amino acid |

| D-Amino Acid Transaminase (D-AAT) | Asymmetric amination of α-keto acids | α-Keto acid | D-Amino acid |

| Amino Acid Racemase | Racemization of amino acids for DKR | L-Amino acid amide | D-Amino acid (with D-amidase) |

Asymmetric Synthesis Approaches Utilizing Chiral Auxiliaries and Catalysis

Asymmetric synthesis provides a powerful alternative to biocatalysis for accessing enantiomerically pure D-amino acids. These methods often rely on the use of chiral auxiliaries or chiral catalysts to direct the stereochemical outcome of a reaction. lifetein.come-bookshelf.de

Chiral Auxiliaries: A common strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate. The auxiliary then directs the stereoselective formation of the desired stereocenter. researchgate.net For instance, chiral oxazolidinones, often referred to as Evans auxiliaries, have been widely used in the asymmetric alkylation of enolates to produce a variety of chiral carboxylic acids and their derivatives. researchgate.netresearchgate.net The chiral auxiliary is typically removed and can often be recovered after the key stereocenter-forming step.

Chiral Catalysis: The development of chiral catalysts has revolutionized asymmetric synthesis. frontiersin.orgmdpi.com Chiral aldehyde catalysis, for example, can mimic biological processes and has been employed in the asymmetric synthesis of amino acids. frontiersin.org Chiral Ni(II) complexes of Schiff bases derived from amino acids have also been shown to be effective in the synthesis of tailor-made amino acids, including those with α,α-disubstitution. nih.gov These catalysts can be used in reactions such as Michael additions and alkylations to generate chiral amino acid derivatives with high diastereoselectivity and enantioselectivity. nih.gov

Boc Protecting Group Strategies in the Synthesis of beta-Cyclohexyl-D-Ala-OH

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in amino acid and peptide synthesis due to its stability under a range of conditions and its facile removal under acidic conditions. researchgate.nettotal-synthesis.com

Optimization of Protecting Group Introduction and Removal

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. numberanalytics.comorgsyn.org The choice of solvent and base can be optimized to improve reaction efficiency. Common conditions include using sodium hydroxide (B78521) in an aqueous medium or triethylamine (B128534) in an organic solvent like dichloromethane (B109758). numberanalytics.comorgsyn.org Catalyst-free N-tert-butyloxycarbonylation in water has also been reported as an environmentally friendly alternative. organic-chemistry.org

Removal of the Boc group is generally accomplished using strong acids. researchgate.net Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), is a common reagent for this purpose. numberanalytics.comjk-sci.com The deprotection mechanism involves protonation of the carbamate (B1207046) followed by the release of the free amine, carbon dioxide, and a tert-butyl cation. total-synthesis.com To prevent side reactions caused by the tert-butyl cation, scavengers such as anisole (B1667542) or thiophenol are sometimes added. total-synthesis.com Milder acidic conditions, such as aqueous phosphoric acid or p-toluenesulfonic acid, can also be employed for selective deprotection in the presence of other acid-labile groups. organic-chemistry.orgresearchgate.net Thermal deprotection in continuous flow has also been explored as a method for selective Boc group removal. acs.org

Table 2: Common Reagents for Boc-Protection and Deprotection

| Process | Reagent(s) | Typical Conditions |

| Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., NaOH, Et₃N), Solvent (e.g., H₂O, DCM, THF) |

| Deprotection | Trifluoroacetic acid (TFA) | Solvent (e.g., Dichloromethane) |

| Deprotection | Hydrochloric acid (HCl) | Solvent (e.g., Dioxane, Ethyl acetate) |

| Deprotection | Phosphoric acid (H₃PO₄) | Aqueous solution |

Impact of Boc Protection on Reaction Selectivity and Yield

The presence of the Boc protecting group can influence the outcome of subsequent synthetic steps. Its steric bulk can direct the stereoselectivity of reactions at adjacent centers. Moreover, the electronic nature of the Boc group can affect the reactivity of the protected amine and other functional groups within the molecule.

In the context of synthesizing Boc-beta-cyclohexyl-D-Ala-OH, the Boc group is crucial for preventing unwanted side reactions of the amino group during the formation of the amino acid backbone or modification of the side chain. The choice of protecting group strategy is critical for achieving high yields and avoiding racemization. For example, in a multi-step synthesis, the compatibility of the Boc group with other protecting groups used for the carboxylic acid or side-chain functionalities must be considered. The Boc group's stability to basic and nucleophilic conditions makes it orthogonal to protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. total-synthesis.comorganic-chemistry.org This orthogonality is a cornerstone of modern peptide synthesis.

Integration of this compound into Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient and automated synthesis of peptides. iris-biotech.de Boc-protected amino acids, including this compound, are key building blocks in one of the major SPPS strategies. chemimpex.compeptide.com

The Boc/Bzl strategy for SPPS utilizes the acid-labile Boc group for temporary protection of the α-amino group and more acid-stable benzyl-based groups for the permanent protection of reactive side chains. peptide.com The synthesis cycle involves the following steps:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with a moderately strong acid, typically TFA in DCM. peptide.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIEA). peptide.com

Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain.

Washing: Excess reagents and byproducts are removed by washing the resin.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, which is typically achieved with a very strong acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). lifetein.compeptide.com

The incorporation of bulky amino acids like beta-cyclohexyl-alanine can sometimes present challenges in SPPS, such as slower coupling kinetics or aggregation of the growing peptide chain. Optimization of coupling reagents and reaction conditions may be necessary to ensure efficient and complete reactions. The use of more potent activating agents or elevated temperatures can help to overcome these difficulties. biosynth.com

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | N-(tert-Butoxycarbonyl)-beta-cyclohexyl-D-alanine |

| Boc-D-Cha-OH | N-(tert-Butoxycarbonyl)-D-cyclohexylalanine |

| (Boc)₂O | Di-tert-butyl dicarbonate |

| TFA | Trifluoroacetic acid |

| DCM | Dichloromethane |

| DIEA | N,N-Diisopropylethylamine |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| HF | Hydrogen fluoride |

| TFMSA | Trifluoromethanesulfonic acid |

| LAAD | L-amino acid deaminase |

| DAADH | D-amino acid dehydrogenase |

| DKR | Dynamic kinetic resolution |

| SPPS | Solid-phase peptide synthesis |

| Boc-L-Cha-OH DCHA | N-(tert-Butoxycarbonyl)-beta-cyclohexyl-L-alanine dicyclohexylammonium (B1228976) salt |

| Z-beta-cyclohexyl-D-alanine | N-(Benzyloxycarbonyl)-beta-cyclohexyl-D-alanine |

| Fmoc-beta-cyclohexyl-D-alanine | N-(9-Fluorenylmethyloxycarbonyl)-beta-cyclohexyl-D-alanine |

| D-alanine | D-2-Aminopropanoic acid |

| L-serine | L-2-Amino-3-hydroxypropanoic acid |

| L-phenylalanine | L-2-Amino-3-phenylpropanoic acid |

| D-phenylalanine | D-2-Amino-3-phenylpropanoic acid |

| L-lysine | L-2,6-Diaminohexanoic acid |

Coupling Chemistry and Reagent Selection for Efficient Incorporation

The incorporation of this compound, a non-proteinogenic amino acid with significant steric hindrance from its cyclohexyl moiety, into a growing peptide chain necessitates careful selection of coupling reagents. The primary goal is to achieve high acylation efficiency while minimizing racemization and other side reactions. The choice of reagent is paramount in overcoming the steric barrier posed by the bulky side chain.

Modern peptide synthesis relies on a variety of activating reagents that convert the carboxylic acid of the incoming amino acid into a highly reactive species. These can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Carbodiimides , such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic coupling reagents. However, for sterically hindered amino acids, their use can be sluggish and may lead to significant side products, including N-acylurea formation. While the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can mitigate some of these issues, more advanced reagents are generally preferred for challenging couplings.

Phosphonium salt-based reagents , such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), offer higher efficiency. PyAOP is particularly effective for coupling N-methyl amino acids and other sterically demanding residues. These reagents are known for producing cleaner reactions compared to their uronium counterparts.

Aminium/uronium salt-based reagents are among the most powerful and commonly used activators for difficult couplings. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have demonstrated superior performance. HATU, in particular, is often the reagent of choice for incorporating bulky amino acids due to its rapid reaction rates and ability to suppress racemization. nih.gov More recent developments have introduced reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which offers comparable efficiency to HATU with the added benefit of being based on the non-explosive Oxyma Pure leaving group. nih.gov

The selection of the appropriate coupling reagent is critical for the successful incorporation of the sterically demanding this compound. The following table summarizes the key characteristics of commonly used coupling reagents for such challenging applications.

| Reagent Class | Examples | Key Advantages for Bulky Residues | Potential Drawbacks |

| Carbodiimides | DCC, DIC | Cost-effective | Slower reaction rates, potential for N-acylurea formation, higher risk of racemization without additives. |

| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, cleaner byproducts than uronium salts. nih.gov | Can be less reactive than the most potent uronium salts. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Very fast reaction rates, high efficiency for sterically hindered couplings, effective racemization suppression (especially HATU). nih.govnih.gov | Potential for side reactions like guanidinylation of the N-terminus if used in excess. nih.gov |

Methodologies for Minimizing Peptide Synthesis Side Reactions

The synthesis of peptides containing this compound is susceptible to several side reactions common in solid-phase peptide synthesis (SPPS), exacerbated by the steric bulk of the amino acid. Key among these are racemization, diketopiperazine formation, and issues related to the protecting groups.

Racemization: The loss of chiral integrity at the alpha-carbon of the amino acid during activation and coupling is a significant concern. Boc-protected D-amino acids are susceptible to epimerization. This can be minimized through several strategies:

Use of Additives: The addition of reagents like HOBt, 6-Cl-HOBt, or 7-aza-1-hydroxybenzotriazole (HOAt) during the coupling step can significantly suppress racemization by forming active esters that are less prone to epimerization. bibliomed.org

Choice of Coupling Reagent: High-efficiency reagents like HATU are known to reduce the extent of racemization compared to older reagents. nih.gov

Reaction Conditions: Lowering the reaction temperature and minimizing the pre-activation time of the amino acid can also help preserve stereochemical purity.

Diketopiperazine (DKP) Formation: This intramolecular cyclization reaction is most prevalent after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. In Boc-based synthesis, DKP formation can be suppressed by employing in situ neutralization protocols, where the neutralization of the N-terminal amine and the subsequent coupling step are performed concurrently. bibliomed.org

The following table outlines key side reactions and effective methodologies for their minimization during the synthesis of peptides containing this compound.

| Side Reaction | Description | Primary Mitigation Strategies |

| Racemization | Loss of stereochemical integrity at the α-carbon of this compound during coupling. bibliomed.org | Utilize coupling reagents with racemization-suppressing properties (e.g., HATU).Add additives like HOAt or Oxyma to the coupling reaction. bibliomed.orgnih.govControl reaction temperature and pre-activation time. |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a resin-bound dipeptide, leading to chain termination and cleavage from the resin. bibliomed.org | Employ in situ neutralization protocols in Boc-based synthesis. bibliomed.orgUtilize sterically hindered resins like 2-chlorotrityl chloride resin if applicable. bibliomed.org |

| Aggregation | Interchain hydrogen bonding of growing peptide chains, leading to incomplete reactions. | Incorporate backbone-protecting groups (e.g., Hmb, Dmb) on other residues.Use chaotropic salts or solvents like NMP or DMSO to disrupt hydrogen bonding. bibliomed.org |

By carefully selecting advanced coupling reagents and implementing strategies to minimize common side reactions, the successful and high-fidelity synthesis of peptides incorporating the sterically demanding this compound can be achieved.

Conformational Analysis and Molecular Structure Elucidation of Boc Beta Cyclohexyl D Ala Oh Containing Constructs

Experimental Spectroscopic Techniques for Conformational Characterization

A variety of spectroscopic methods are utilized to probe the three-dimensional structure of molecules. These techniques provide valuable data on the spatial arrangement of atoms and the secondary structures adopted by peptides incorporating Boc-beta-cyclohexyl-D-Ala-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For constructs containing this compound, 1H NMR spectra provide detailed information about the chemical environment of each proton. spectrabase.comchemicalbook.com For instance, in related cyclic tetrapeptides, temperature-dependent NMR studies have revealed significant conformational flexibility, with different conformations being dominant at different temperatures. researchgate.net The chemical shifts and coupling constants observed in the NMR spectrum can be used to deduce torsional angles and the relative orientation of different parts of the molecule.

In more complex systems, such as the regulatory protein Crh, solid-state NMR has been used to assign resonances and analyze the conformation in a microcrystalline form, revealing differences compared to its solution-state structure. mpg.de While specific NMR data for this compound is not extensively detailed in the provided results, the principles of NMR spectroscopy are broadly applicable to its conformational analysis.

Infrared (IR) Spectroscopy in Secondary Structure Analysis

Infrared (IR) spectroscopy is a key technique for analyzing the secondary structure of peptides and proteins. lew.roshimadzu.com The amide I band (1600-1700 cm⁻¹) in the IR spectrum, which arises from C=O stretching vibrations of the peptide bond, is particularly sensitive to the secondary structure (e.g., α-helices, β-sheets). shimadzu.commpg.de

Studies on peptides incorporating related cyclic β-amino acids have shown that the Amide A and Amide II bands can indicate the formation of hydrogen bonds, which are crucial for stabilizing secondary structures. rsc.org For example, a shift in the Amide A band to lower wavenumbers and the Amide II band to higher wavenumbers is indicative of increased hydrogen bonding as the peptide chain lengthens. rsc.org While specific IR data for this compound is not available in the search results, the analysis of amide bands would be a primary approach to understanding its influence on peptide secondary structure.

| Amide Band | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Information |

| Amide I | C=O stretching | 1600-1700 | Highly sensitive to secondary structure (α-helix, β-sheet, β-turn, random coil). shimadzu.com |

| Amide II | N-H bending and C-N stretching | ~1510-1580 | Sensitive to hydrogen bonding and secondary structure. lew.rorsc.org |

| Amide A | N-H stretching | ~3300 | Indicates hydrogen bond formation. rsc.org |

Computational Chemistry Approaches to Understand beta-Cyclohexyl-D-Alanine Conformers

Computational chemistry provides powerful tools to complement experimental data and to explore the conformational possibilities of molecules. These methods can be used to predict stable conformers, calculate their relative energies, and simulate their dynamic behavior.

Molecular Mechanics and Quantum Chemical Calculations (e.g., DFT)

Molecular mechanics and quantum chemical calculations, such as Density Functional Theory (DFT), are used to model the structure and energetics of molecules. These methods can be employed to explore the potential energy surface of this compound and identify its low-energy conformers.

For the related β-alanine, computational studies have been used to calculate the enthalpies of formation and to analyze the molecular and electronic structures. nih.gov DFT calculations have also been successfully applied to study the folding of peptides containing other cyclic β-amino acids, revealing a preference for helical secondary structures. rsc.org These computational approaches are invaluable for understanding the intrinsic conformational preferences of this compound.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide a detailed picture of the conformational landscape of this compound and its containing peptides, showing how they flex and change shape over time.

MD simulations have been used to investigate the stability of β-sheet oligomers in the context of amyloid formation and to study the intrinsic conformational preferences of alanine-containing peptides. nih.govnih.gov Ab initio molecular dynamics simulations have also been employed to study the degradation mechanisms of sugars in aqueous solution, highlighting the important role of the solvent in chemical reactions. nih.govosti.gov These simulation techniques can be applied to this compound to explore its conformational dynamics and its interactions with solvent molecules.

Analysis of Intramolecular and Intermolecular Interactions

The incorporation of this compound into peptide constructs introduces unique non-covalent interactions that are crucial in defining the three-dimensional structure and stability of the resulting molecules. These interactions can be broadly categorized as intramolecular (occurring within a single molecule) and intermolecular (occurring between separate molecules).

Intramolecular interactions, particularly hydrogen bonds, are fundamental to the stabilization of defined secondary structures. In peptides containing cyclohexane-derived amino acids, such as cyclohexane (B81311) γ-amino acids, intramolecular hydrogen bonds have been identified as key drivers for the formation of turn structures. researchgate.net For instance, X-ray diffraction and NMR spectroscopy have revealed the formation of double α-/β-turns stabilized by specific hydrogen bonding patterns within the peptide backbone. researchgate.net The bulky and hydrophobic cyclohexyl group can also participate in weaker, yet significant, intramolecular interactions. These include van der Waals forces and C–H···O interactions, where a hydrogen atom on the cyclohexane ring interacts with a backbone carbonyl oxygen. Such interactions can lead to the formation of pseudo-cyclic motifs that shield polar amide bonds, a phenomenon observed in related cyclic amino acid-containing peptides. nih.gov

Intermolecular interactions dictate how peptide molecules interact with each other and with their environment, such as solvents. The nonpolar cyclohexyl side chain promotes hydrophobic interactions, which can drive the self-association of peptides. researchgate.net Studies comparing cyclohexylalanine (Cha) with phenylalanine (Phe) in β-hairpin structures have shown a strong preference for self-association, highlighting the significance of aliphatic interactions in aqueous environments. researchgate.net Furthermore, intermolecular hydrogen bonding between the amide N-H groups and carbonyl C=O groups of different peptide chains is a common feature, leading to the formation of aggregated structures like sheets or fibrils. nih.gov The nature of these interactions is also influenced by the solvent; 13C NMR studies on N-Boc-protected amino acids have demonstrated that intermolecular forces between the carbonyl groups and the solvent are affected by both solvent polarity and the steric bulk of the amino acid side chain. mdpi.com In condensed phases, van der Waals close contact interactions are significantly enriched, contributing substantially to the stability of the assembly, sometimes even more so than electrostatic interactions. nih.gov

The table below summarizes key interactions observed in constructs containing cyclohexyl amino acids.

| Interaction Type | Nature | Role in Structure |

| Intramolecular Hydrogen Bond | N-H···O=C | Stabilizes secondary structures like β-turns and helices. researchgate.net |

| Intramolecular C–H···O | C-H (cyclohexyl)···O=C | Creates pseudo-cyclic motifs, shielding amide bonds. nih.gov |

| Intermolecular Hydrogen Bond | N-H···O=C (between chains) | Promotes self-assembly and aggregation. nih.gov |

| Hydrophobic Interactions | van der Waals forces | Drives the clustering of cyclohexyl groups, stabilizing folded structures. researchgate.net |

Influence of the Cyclohexyl Moiety on Peptide Backbone Conformation and Stability

Carbocyclic β-amino acids, due to their constrained cyclic structures, are recognized as particularly strong inducers of secondary structures like helices and turns. rsc.org The stability they confer is not only due to limiting conformational flexibility but also through favorable non-covalent interactions involving the cyclohexyl ring itself. researchgate.net This has made the incorporation of such residues a key strategy in designing peptidomimetics and foldamers with enhanced structural integrity. rsc.orgnih.gov

Propensity for Specific Helical Structures (e.g., 14-helix)

One of the most significant consequences of incorporating residues like beta-cyclohexyl-alanine into β-peptides is the strong propensity to form a specific type of helix known as the 14-helix. nih.gov This secondary structure is characterized by a helical arrangement where the hydrogen bond between a carbonyl oxygen (C=O) and an amide proton (N-H) closes a 14-atom ring.

Research has shown that β-peptides containing residues derived from trans-2-aminocyclohexanecarboxylic acid (ACHC), a structure closely related to beta-cyclohexyl-alanine, exhibit a high population of 14-helical structures, even in aqueous solutions. nih.gov This conformation-promoting effect is an intrinsic property of the rigidified cyclohexyl ring and is not primarily driven by hydrophobic interactions between adjacent rings. nih.gov The stability of this helical fold persists even when polar groups are attached to the cyclohexyl ring, indicating the robustness of the conformational preference. rsc.orgnih.gov Structural studies using FTIR, CD, and NMR spectroscopy, supported by DFT calculations, have consistently confirmed the folding of peptides containing various substituted cyclohexane β-amino acids into the 14-helix. rsc.org The introduction of cyclic residues is a well-established strategy for stabilizing helical structures in peptides. researchgate.net

Steric Constraints and Torsion Angle Preferences

The conformational landscape of a peptide is defined by the permissible values of the backbone torsion angles (phi, φ, and psi, ψ). The bulky cyclohexyl group imposes significant steric constraints, which severely limit the accessible regions of the Ramachandran plot. wikipedia.org Steric hindrance between the ring and the peptide backbone restricts rotation around the N-Cα and Cα-Cβ bonds, effectively locking the backbone into a more defined conformation. wikipedia.org

This conformational constraint imposed by the cyclohexane ring on the Cα-Cβ bond is a key factor in favoring specific secondary structures. researchgate.net For example, it promotes the formation of β-turn folds and is instrumental in inducing the 14-helix. researchgate.netnih.gov The preferred torsion angles are those that minimize steric clashes. In the context of the 14-helix, NMR studies of peptides with cyclohexane residues show uniform amide three-bond coupling values (³J(HNi–Hβi)) between 7 and 9 Hz. rsc.org These values correspond to dihedral angles around the HN(i)–CHβ(i) fragment of approximately 160°, which is a characteristic feature of the 14-helix secondary structure. rsc.org

Computational analyses have shown that for any given molecule, there is a strong correlation between the potential energy of torsion angle motifs and their observed conformational distribution. nih.gov The most probable conformations align with global energy minima. The steric bulk of the cyclohexyl group creates a high energetic barrier for many potential rotations, thus favoring a narrow range of low-energy torsion angles. nih.govacs.org

The table below outlines the key torsion angles that define peptide backbone conformation and how they are influenced by the cyclohexyl moiety.

| Torsion Angle | Bonds | Description | Influence of Cyclohexyl Moiety |

| Phi (φ) | C'-N-Cα-C' | Rotation around the N-Cα bond. | Restricted due to steric hindrance with the cyclohexyl ring. |

| Psi (ψ) | N-Cα-C'-N | Rotation around the Cα-C' bond. | Restricted to minimize clashes with the bulky side chain. |

| Omega (ω) | Cα-C'-N-Cα | Rotation around the peptide bond. | Generally planar (~180°), but side chain bulk can induce minor deviations. |

| Chi (χ) | N-Cα-Cβ-Cγ | Rotation of the side chain. | The internal geometry of the cyclohexane ring is fixed, but its orientation relative to the backbone is constrained. researchgate.net |

Applications of Boc Beta Cyclohexyl D Ala Oh in Peptide and Peptidomimetic Research

Rational Design of Bioactive Peptides Incorporating beta-Cyclohexyl-D-Alanine

The intentional and strategic inclusion of beta-cyclohexyl-D-alanine into peptide sequences is a key strategy in modern peptide drug design. nih.govnih.gov This approach allows for the creation of peptides with improved therapeutic potential.

| Feature | Benefit of Incorporating beta-Cyclohexyl-D-Alanine |

| Stability | Increased resistance to proteolytic degradation, leading to a longer biological half-life. nih.gov |

| Lipophilicity | Enhanced hydrophobicity, which can improve membrane permeability and bioavailability. chemimpex.comchemimpex.com |

| Bioactivity | The unique structure can lead to improved interaction with biological targets and enhanced therapeutic effects. chemimpex.comnih.gov |

The specific three-dimensional shape of a peptide is critical for its ability to bind to its biological target, such as a cell surface receptor. The introduction of the conformationally constrained cyclohexyl group can help to lock the peptide into a more biologically active conformation. chemimpex.com This pre-organization of the peptide structure can lead to a higher binding affinity and specificity for the target receptor, which can translate to increased potency and reduced off-target effects. chemimpex.comchemimpex.com By carefully positioning beta-cyclohexyl-D-alanine within a peptide sequence, researchers can fine-tune its interaction with its target, leading to more effective and selective drugs.

Development of Peptidomimetics with Tailored Pharmacological Profiles

Peptidomimetics are compounds designed to mimic the essential features of a peptide while having improved drug-like properties. nih.govsemanticscholar.org Boc-beta-cyclohexyl-D-Ala-OH is a valuable building block in the creation of peptidomimetics with customized pharmacological characteristics. nih.gov

The unique structural features of beta-cyclohexyl-D-alanine make it a valuable component in the design of molecules targeting the central nervous system and in the development of enzyme inhibitors. chemimpex.comchemimpex.com In neuropharmacology, its ability to influence peptide conformation and lipophilicity can be exploited to create drugs that can cross the blood-brain barrier and interact with specific neural receptors. chemimpex.comchemimpex.com In the realm of enzyme inhibitor design, the cyclohexyl group can be used to occupy hydrophobic pockets in the active site of an enzyme, leading to potent and selective inhibition. nih.gov For instance, beta-cyano-D-alanine has been shown to be an effective suicide substrate for D-amino acid transaminase. nih.gov

Utilization as a Chiral Building Block in Asymmetric Organic Synthesis

Beyond its direct incorporation into peptides, this compound serves as a valuable chiral building block in asymmetric organic synthesis. sigmaaldrich.comelsevierpure.com Chirality, or "handedness," is a critical property of many biologically active molecules, and the ability to synthesize a specific enantiomer is often essential for therapeutic efficacy. The well-defined stereochemistry of this compound allows chemists to introduce a specific chiral center into a larger molecule with high precision. This is crucial for the synthesis of complex natural products and pharmaceuticals where the biological activity is dependent on the correct three-dimensional arrangement of atoms. rsc.org

Construction of Diverse Combinatorial Libraries

Combinatorial chemistry is a powerful tool for the discovery of new drug leads, and the inclusion of unnatural amino acids like this compound can significantly expand the chemical space of peptide libraries. nih.govchemrxiv.org The unique properties of this amino acid derivative make it a valuable component in the generation of libraries with enhanced structural and functional diversity.

The use of D-amino acids in one-bead-one-compound (OBOC) libraries has the potential to rapidly identify stable peptide sequences that are less susceptible to proteases and peptidases. nih.gov While specific examples detailing the use of this compound in large-scale combinatorial libraries are not extensively documented in publicly available research, the principles of combinatorial synthesis support its utility. By incorporating such bulky and conformationally restricting residues, researchers can generate libraries of peptides with novel topologies, increasing the probability of identifying ligands with high affinity and specificity for a variety of biological targets. chemrxiv.orgnih.gov

| Library Type | Potential Advantage of Incorporating this compound | Key Considerations |

| One-Bead-One-Compound (OBOC) Libraries | Increased proteolytic stability, introduction of novel hydrophobic and steric features. | Compatibility with synthesis protocols, potential for biased selection due to hydrophobicity. |

| Positional Scanning Libraries | Systematic exploration of the impact of a bulky, D-amino acid on peptide activity. | Synthesis of multiple sub-libraries can be resource-intensive. |

| Peptidomimetic Libraries | Creation of non-peptide backbones with enhanced drug-like properties. | Requires specialized synthetic strategies beyond standard peptide synthesis. nih.gov |

Role in the Synthesis of Complex Medicinal Chemistry Scaffolds

This compound serves as a crucial starting material for the synthesis of complex medicinal chemistry scaffolds, particularly those designed to mimic or inhibit biological interactions. nih.gov Its rigid structure can be exploited to create peptidomimetics with well-defined three-dimensional arrangements of functional groups, a key aspect in rational drug design. nih.govrsc.org

The synthesis of spirocyclic scaffolds, for instance, benefits from the incorporation of conformationally constrained amino acids. nih.gov While direct examples of the use of this compound in the synthesis of such scaffolds are not prevalent in the literature, its structural motifs are consistent with those used to generate novel molecular frameworks with improved pharmacological profiles. The cyclohexyl group can provide a hydrophobic anchor, while the D-amino acid configuration can influence the turn propensity of a peptide backbone, leading to the formation of specific secondary structures. nih.gov The development of dual MCL-1/BCL-2 inhibitors through scaffold hopping from indole (B1671886) to indazole frameworks illustrates the power of modifying core structures to enhance biological activity. rsc.org

Contributions to Protein Engineering and Functional Diversification

Protein engineering aims to design new proteins with enhanced or novel functions. The incorporation of unnatural amino acids is a key strategy in this field, allowing for the precise modification of protein properties. fiveable.me

Probing Structure-Activity Relationships via Amino Acid Substitution

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. The systematic substitution of amino acids in a peptide or protein with unnatural counterparts like this compound provides valuable insights into the role of specific residues. fiveable.me

Alanine (B10760859) scanning, where residues are replaced by alanine, is a common technique to identify key residues for activity. peptide.com The substitution with a bulky, D-amino acid like beta-cyclohexyl-D-alanine offers a more profound perturbation, allowing researchers to probe the importance of both side-chain volume and stereochemistry. The introduction of a D-amino acid can significantly alter the local conformation and interactions of a peptide with its target. While specific SAR studies detailing the substitution with this compound are not widely reported, the principles of this approach are well-established. For example, replacing a natural amino acid with its D-enantiomer can help to identify critical hydrogen bonding networks and hydrophobic interactions essential for biological function. peptide.com

| Modification | Information Gained from Substitution | Example Application |

| L- to D-Amino Acid | Probes the importance of backbone stereochemistry for receptor binding and enzymatic stability. | Enhancing peptide stability against proteolysis. |

| Introduction of Bulky Side Chain | Investigates the steric tolerance of a binding pocket. | Optimizing ligand-receptor interactions. |

| Combined D-Amino Acid and Bulky Side Chain | Explores complex effects on conformation, stability, and binding affinity. | Designing highly specific and potent peptidomimetics. |

Mapping Protein-Protein Interactions and Modulating Cellular Pathways

Protein-protein interactions (PPIs) are central to most cellular processes, and their dysregulation is often implicated in disease. Peptides that can mimic or disrupt these interactions are valuable research tools and potential therapeutics. The incorporation of unnatural amino acids like this compound can enhance the ability of peptides to modulate these interactions. researchgate.net

Phage-displayed combinatorial peptide libraries are often used to identify peptide ligands that bind to specific protein targets. nih.gov The subsequent use of techniques like alanine scanning helps to dissect the binding properties of these selected peptides. The unique structural features of this compound, such as its hydrophobicity and conformational rigidity, can be leveraged to design peptides that bind to challenging, often flat and featureless, protein-protein interfaces. While direct mapping of a PPI using a peptide containing this specific amino acid is not prominently featured in the literature, the strategy of using structurally constrained peptides to probe and modulate cellular pathways is a cornerstone of modern chemical biology. researchgate.net

Emerging Research Directions and Future Perspectives for Boc Beta Cyclohexyl D Ala Oh

Advanced Synthetic Methodologies for Non-Natural Amino Acids with Bulky Side Chains

The efficient and stereoselective synthesis of non-natural amino acids (nnAAs) with sterically demanding side chains, such as the cyclohexyl group in Boc-beta-cyclohexyl-D-Ala-OH, is a significant challenge in organic chemistry. rsc.org Traditional methods often require multi-step procedures and may lack broad applicability. rsc.org However, recent innovations are providing more direct and versatile routes to these valuable compounds.

A prominent area of advancement is the palladium-catalyzed C(sp³)–H activation and arylation. Researchers have developed a method for the direct functionalization of tert-leucine, an amino acid with a bulky side chain, via a ligand-enabled γ-C(sp³)–H arylation. rsc.orgnih.gov This strategy avoids the need for an external directing group and proceeds through a six-membered palladacycle, offering a step-economic route to structurally diverse amino acids while retaining chirality. rsc.orgnih.govresearchgate.net This approach has been successfully conducted on a gram scale, highlighting its potential for broader application. researchgate.net

Another innovative approach merges synthetic photochemistry with biocatalysis. ucsb.edu This synergistic method uses a photocatalyst to generate a highly reactive radical species from one substrate, while an enzyme activates a natural amino acid substrate. ucsb.edu The two reactive intermediates then combine to form a new, non-canonical amino acid. ucsb.edu This process is noteworthy for its ability to create novel chemical bonds and for its stereoselectivity, offering a powerful tool for generating complex nnAAs. ucsb.edu

Furthermore, photoredox-mediated C–O bond activation of aliphatic alcohols has been established as an efficient protocol for the asymmetric synthesis of unnatural α-amino acids. rsc.org This method utilizes a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor, resulting in a redox-neutral process with carbon dioxide as the only stoichiometric byproduct. rsc.org

These cutting-edge synthetic strategies represent a significant leap forward, enabling the creation of a wider array of bulky nnAAs for incorporation into next-generation peptides and other molecular constructs.

Table 1: Comparison of Advanced Synthetic Methodologies for Bulky Non-Natural Amino Acids

| Methodology | Key Features | Advantages |

|---|---|---|

| Pd-catalyzed γ-C(sp³)–H Arylation | Ligand-enabled; no external directing group required. rsc.orgnih.gov | Step-economic; retains chirality; scalable. rsc.orgresearchgate.net |

| Synergistic Photobiocatalysis | Merges small-molecule photochemistry with enzymatic catalysis. ucsb.edu | Creates novel products; stereoselective; sustainable. ucsb.edu |

| Photoredox-mediated C–O Bond Activation | Uses aliphatic alcohols as radical precursors; redox-neutral. rsc.org | Atom-economical; uses readily available starting materials. rsc.org |

| Cobalt-Catalyzed Asymmetric Reductive Coupling | Employs a cobalt catalyst for coupling isocyanates with alkyl halides. acs.org | Efficient access to sterically bulky chiral amides. acs.org |

Exploration in Supramolecular Chemistry and Engineered Biomaterials

The distinctive hydrophobic and bulky nature of the cyclohexyl side chain in this compound makes it a compelling component for supramolecular chemistry and the design of engineered biomaterials. chemimpex.com The inclusion of such nnAAs can direct the self-assembly of peptides into well-defined nanoscale architectures. aiche.org

In materials science, non-natural amino acids like this compound can be incorporated into polymers and other materials to enhance their physical properties, such as stability and solubility. chemimpex.com The hydrophobicity of the cyclohexyl group can drive the formation of specific, ordered structures through non-covalent interactions, a fundamental principle in supramolecular assembly.

Research into intrinsically disordered proteins (IDPs) provides insight into the structural role of bulky amino acids. IDPs are characterized by a low content of bulky hydrophobic residues, which allows for their characteristic flexibility. wikipedia.org Conversely, the deliberate incorporation of amino acids with bulky side chains, like the cyclohexyl group, can reduce disorder and promote the formation of stable, folded structures or specific assemblies such as amyloid-like fibrils. wikipedia.org This principle is being harnessed to design peptide-based biomaterials for applications ranging from tissue regeneration to drug delivery. aiche.orgfrontiersin.org Computational design algorithms are being developed to discover peptide sequences that can self-assemble into these desired nanostructures, opening new avenues for fabricating advanced biomaterials. aiche.org

Synergistic Integration of Computational Design and High-Throughput Screening in Peptide Research

The vast sequence space of peptides (20^n for a peptide of length n) makes purely experimental screening for desired properties impractical. frontiersin.orgnih.gov The integration of computational design with high-throughput screening (HTS) has become an indispensable strategy for navigating this complexity and accelerating the discovery of novel peptides.

Computational modeling is now routinely used in the initial stages of peptide design to identify candidates with a high probability of binding to a specific biological target. frontiersin.org These computational pipelines often involve several key steps:

Library Design: Bioinformatics tools are used to narrow the immense sequence space to a smaller, more manageable library of candidate peptides based on known information about the target receptor and its binding partners. frontiersin.orgnih.gov

Docking and Scoring: Molecular docking simulations predict the binding modes and affinities of the candidate peptides to the target protein. frontiersin.orgnih.gov Machine learning models can be trained on existing protein-peptide interaction data to improve the accuracy of these predictions. frontiersin.org

Free Energy Calculations: For the most promising candidates, more rigorous physics-based methods, such as alchemical free energy perturbation, can be used to calculate binding affinities with higher accuracy. frontiersin.org

Once a set of promising peptides is designed in silico, HTS techniques are employed for experimental validation. nih.gov This synergy is crucial, as the computational tools generate a focused library enriched with potentially active sequences, dramatically increasing the efficiency of the experimental screening process. stanford.edu Techniques like phage display can be used to screen libraries containing billions of different peptides. stanford.edu Advances in HTS for determining binding affinities are critical for generating the large datasets needed to train and refine the next generation of machine learning models for peptide design. frontiersin.orgnih.gov

Table 2: Role of Computational Tools in Peptide Research

| Computational Step | Description | Purpose |

|---|---|---|

| Bioinformatics Analysis | Uses tools like BLAST and databases (e.g., PepFunk) to search for sequences with specific motifs. acs.org | Narrows the initial search space for peptide candidates. frontiersin.orgnih.gov |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a peptide when bound to a target protein. frontiersin.org | Ranks candidate sequences for experimental testing. nih.gov |

| Machine Learning Models | Algorithms trained on large datasets of protein-peptide interactions to predict binding or other properties. frontiersin.org | Improves design accuracy and performs constrained peptide design. frontiersin.org |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms over time to assess the stability of peptide-protein complexes or self-assembled structures. aiche.org | Examines thermo-stability and binding free energy. aiche.org |

Expanding Applications in Chemical Biology, Diagnostics, and Novel Therapeutic Modalities

The unique properties conferred by this compound and similar nnAAs are driving their application in diverse fields beyond traditional peptide drugs.

In chemical biology , unnatural amino acids serve as powerful molecular probes to investigate complex biological systems. sigmaaldrich.com Their structural and functional diversity allows for the creation of peptides that can modulate specific protein-protein interactions or cellular pathways with high precision, helping to elucidate the mechanisms of biological function. nih.govsigmaaldrich.com

In the realm of diagnostics , peptides designed with specific nnAAs are emerging as promising recognition elements. A computational approach has been successfully used to rapidly design peptides that can detect the SARS-CoV-2 spike protein with high sensitivity. nih.gov The incorporation of nnAAs can enhance the stability and binding affinity of these diagnostic peptides, making them robust and effective tools for detecting biomarkers in complex samples like patient saliva. nih.gov

The development of novel therapeutic modalities remains a primary driver for research into nnAAs. The inclusion of bulky side chains and D-amino acids, such as in this compound, is a well-established strategy to increase the proteolytic stability and plasma half-life of peptide therapeutics. nih.gov This enhanced stability is crucial for developing drugs that can be administered less frequently. Furthermore, the structural constraints imposed by these amino acids can lock a peptide into a bioactive conformation, leading to higher potency and selectivity for its target, which can include challenging targets like G-protein coupled receptors (GPCRs). chemimpex.comacs.org The exploration of microbiome-derived peptides as regulators of GPCRs further highlights the potential for discovering new therapeutic leads based on unique peptide structures. acs.org

Q & A

Q. What synthetic routes are most effective for preparing Boc-beta-cyclohexyl-D-Ala-OH, and how can its structural integrity be validated?

Methodological Answer: The synthesis typically involves introducing the Boc (tert-butyloxycarbonyl) group to the amine of beta-cyclohexyl-D-alanine using Boc anhydride under basic conditions (e.g., sodium bicarbonate). Post-reaction purification via recrystallization or reverse-phase HPLC is critical to remove unreacted reagents and byproducts . Structural validation requires:

Q. Table 1: Example Reaction Conditions for Boc Protection

| Reagent | Solvent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Boc₂O, NaHCO₃ | DMF/H₂O | 0–25°C | 85–90 | ≥98% |

| Boc₂O, DMAP | DCM | RT | 78–82 | ≥95% |

Q. How should researchers handle and store this compound to ensure stability during peptide synthesis?

Methodological Answer:

- Storage: Keep at –20°C in airtight, desiccated containers to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acidic/basic vapors .

- Handling: Use dry gloves and work under inert gas (e.g., N₂) in a fume hood to minimize degradation. Pre-equilibrate the compound to room temperature before use to avoid condensation .

Advanced Research Questions

Q. How does the steric hindrance of the beta-cyclohexyl group impact coupling efficiency in solid-phase peptide synthesis (SPPS)?

Methodological Answer: The bulky cyclohexyl side chain can reduce coupling efficiency by limiting reagent access to the amine. Mitigation strategies include:

- Coupling Reagents: Use high-efficiency agents like HATU or PyBOP instead of HOBt/DIC .

- Extended Reaction Times: 2–4 hours per coupling cycle, with double couplings for challenging residues.

- Microwave-Assisted Synthesis: Enhances kinetics by reducing steric resistance (e.g., 50°C for 10–20 minutes) .

Q. Table 2: Coupling Efficiency Under Different Conditions

| Coupling Reagent | Solvent | Time (hrs) | Efficiency (%) |

|---|---|---|---|

| HATU | DMF | 2 | 92–95 |

| DIC/HOBt | DCM | 4 | 70–75 |

| PyBOP | NMP | 1.5 | 88–90 |

Q. How can researchers resolve contradictions in reported solubility data for this compound in organic solvents?

Methodological Answer: Discrepancies often arise from crystallinity variations or trace impurities. Systematic approaches include:

Q. What strategies ensure stereochemical purity when incorporating this compound into peptides with multiple chiral centers?

Methodological Answer:

Q. How can researchers design experiments to study the conformational effects of beta-cyclohexyl-D-Ala residues in peptide backbones?

Methodological Answer:

- NMR Structural Studies: Analyze NOE patterns in 2D NMR (e.g., NOESY) to map side-chain interactions.

- Molecular Dynamics (MD) Simulations: Compare with L-isomers to assess steric and torsional constraints.

- X-ray Crystallography: Co-crystallize with target proteins to visualize binding modes .

Data Management and Reproducibility Q. 7. What FAIR (Findable, Accessible, Interoperable, Reusable) principles should guide data reporting for studies involving this compound? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.